N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the acetyl and benzyl groups. A common synthetic route might involve:
Formation of the Sulfonamide Bond: Reacting 4-aminobenzamide with benzyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: Introducing the acetyl group through the reaction of the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the acetyl or benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, particularly its antimicrobial properties.
Medicine: Potential use as a drug candidate for treating bacterial infections or other diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide would depend on its specific application. In the context of antimicrobial activity, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(4-acetylphenyl)sulfonamide: Similar structure but lacks the benzyl(methyl) group.
Benzylsulfonamide: Contains the benzyl group but lacks the acetyl and phenyl groups.
Uniqueness
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide is unique due to the presence of both the acetyl and benzyl(methyl) groups, which might confer specific chemical and biological properties not found in simpler sulfonamides.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)19-8-12-21(13-9-19)24-23(27)20-10-14-22(15-11-20)30(28,29)25(2)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSQNZMDPSFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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